1-(1-benzyl-4-piperidinyl)-4-(2-furylmethyl)piperazine oxalate
Description
1-(1-benzyl-4-piperidinyl)-4-(2-furylmethyl)piperazine oxalate is a chemical compound that has been studied for its potential therapeutic benefits, particularly in inhibiting certain enzymes and exhibiting antimicrobial activities. The interest in this compound arises from its structural characteristics and the functional groups it contains, which contribute to its biological activities.
Synthesis Analysis
The synthesis of related piperazine derivatives involves various chemical reactions, starting with the treatment of secondary amines with specific sulfonyl chlorides to obtain sulfonyl amines. These intermediates are then reacted with activated piperazine derivatives to form the target molecules. The synthesis process is characterized by the use of acetonitrile, K2CO3, and reflux conditions to promote the reaction (G. Hussain et al., 2017).
Molecular Structure Analysis
The molecular structure of related piperazine compounds has been elucidated using X-ray crystallography, revealing key features such as the chair conformation of the piperazine ring and the distorted tetrahedral geometry around sulfur atoms in sulfonyl derivatives. These structural details provide insight into the compound's chemical behavior and potential interactions with biological targets (C. Ananda Kumar et al., 2007).
Chemical Reactions and Properties
1-(1-benzyl-4-piperidinyl)-4-(2-furylmethyl)piperazine oxalate and its analogs participate in various chemical reactions, including nucleophilic substitution and reductive amination, to yield a range of derivatives with different substituents. These reactions are crucial for modifying the compound's properties and enhancing its biological activities. The presence of sulfonyl and benzyl groups plays a significant role in the compound's reactivity and its ability to interact with biological molecules (V. Mishra et al., 2019).
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(furan-2-ylmethyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O.C2H2O4/c1-2-5-19(6-3-1)17-22-10-8-20(9-11-22)24-14-12-23(13-15-24)18-21-7-4-16-25-21;3-1(4)2(5)6/h1-7,16,20H,8-15,17-18H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFRLXVZHGJNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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